

# Technical Support Center: Troubleshooting Inconsistent Results in Colistin Susceptibility Testing

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## Compound of Interest

Compound Name: Colistimethate Sodium

Cat. No.: B001327

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during colistin susceptibility testing. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reproducible results.

## Frequently Asked Questions (FAQs)

Q1: Why are my colistin Minimum Inhibitory Concentration (MIC) results higher than expected?

A1: Falsely elevated MIC values can stem from several factors, most notably the binding of colistin to laboratory plastics. Colistin, a polycationic peptide, readily adsorbs to negatively charged surfaces of common plastics like polystyrene, which is often used in microplates for Broth Microdilution (BMD) assays.<sup>[1]</sup> This adsorption reduces the effective concentration of colistin in the testing medium, leading to an overestimation of the MIC and potentially misclassifying a susceptible isolate as resistant.<sup>[1]</sup> Studies have shown that after a 24-hour incubation, as little as 2% of the initial colistin concentration may remain in a polystyrene microplate.<sup>[1][2]</sup>

To mitigate this, it is recommended to use materials with lower binding affinity. Storing colistin solutions in low-protein-binding polypropylene tubes and using these for assays can minimize drug loss.<sup>[1][3][4]</sup> Preparing fresh working solutions and minimizing storage time in plastic containers is also advisable.<sup>[1]</sup>

Q2: I'm observing inconsistent growth patterns, such as skipped wells, in my broth microdilution assay. What could be the cause?

A2: Inconsistent growth patterns, including "skipped wells" (no growth at a lower concentration but growth at a higher one), can be perplexing. One common reason is contamination. It is crucial to perform subcultures from turbid wells to rule out the presence of contaminating organisms, especially when encountering discordant MIC values.[5][6] Another potential cause is the presence of heteroresistance within the bacterial population, where a subpopulation of resistant cells exists within a larger susceptible population.[7][8] These resistant subpopulations may grow at higher colistin concentrations, leading to seemingly paradoxical results.

Q3: Are disk diffusion (Kirby-Bauer) or gradient diffusion (E-test) methods reliable for colistin susceptibility testing?

A3: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) do not recommend disk diffusion or gradient diffusion tests for determining colistin susceptibility.[5][9][10][11][12] This is primarily due to the large size and polycationic nature of the colistin molecule, which leads to poor and slow diffusion through agar.[13][14][15][16] This poor diffusion can result in unacceptably high rates of false susceptibility, where resistant strains are incorrectly identified as susceptible.[17][18] Studies have shown that these methods are unreliable for detecting colistin resistance.[17] Therefore, dilution-based methods are considered the methods of choice.[17]

Q4: What is colistin heteroresistance and how can it affect my results?

A4: Colistin heteroresistance is a phenomenon where a bacterial isolate contains a subpopulation of resistant cells within a larger, susceptible population.[7][8][19] Standard susceptibility testing methods, including the reference broth microdilution, may fail to detect these resistant subpopulations, leading to a susceptible classification.[7][19] This can result in treatment failure, as the resistant subpopulation can be selected for and proliferate during colistin therapy.[8][19] The prevalence of colistin heteroresistance is a growing concern, and its detection often requires more specialized methods like population analysis profiling (PAP).[7][20] If you suspect heteroresistance due to inconsistent results or treatment failure, consider using the PAP method for confirmation.

## Troubleshooting Guides

## Issue 1: High Variability in MIC Results Between Experiments

Potential Cause	Troubleshooting Steps
Colistin Adsorption to Plasticware	1. Switch from polystyrene to low-protein-binding polypropylene microplates and tubes for all colistin dilutions and assays.[1][3][4] 2. Minimize the number of serial dilution steps to reduce the surface area and time colistin is in contact with plastic surfaces.[3][4] 3. Prepare fresh colistin solutions for each experiment to avoid degradation and adsorption during storage.[1]
Inconsistent Inoculum Preparation	1. Ensure a standardized inoculum of 0.5 McFarland is prepared accurately for each experiment. 2. Follow a consistent dilution protocol to achieve the target final bacterial concentration in the wells (e.g., approximately $5 \times 10^5$ CFU/mL).[5]
Media Variability	1. Use cation-adjusted Mueller-Hinton Broth (CAMHB) from a reputable supplier. 2. Check the pH of each new batch of media to ensure it is within the recommended range (typically 7.2 to 7.4).[5]

## Issue 2: Poor or No Growth of Control Strains

Potential Cause	Troubleshooting Steps
Improper Storage of Colistin Stock Solution	1. Verify the recommended storage conditions (temperature and duration) for your colistin sulfate powder and stock solutions. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Incorrect Preparation of Media	1. Confirm that the Mueller-Hinton broth was prepared according to the manufacturer's instructions, including the addition of appropriate cations (calcium and magnesium).
Quality Control Strain Viability	1. Use fresh, subcultured quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, and the resistant strain E. coli NCTC 13846) for each assay. <a href="#">[12]</a>

## Data Presentation

Table 1: Comparison of Different Colistin Susceptibility Testing Methods

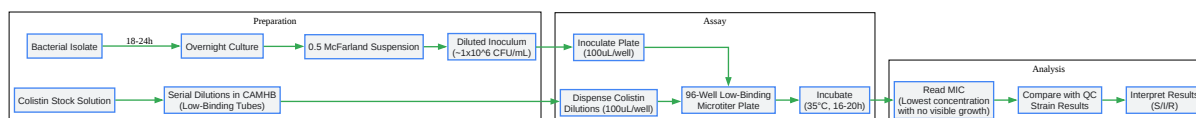
Method	Advantages	Disadvantages	Reliability
Broth Microdilution (BMD)	Considered the "gold standard" reference method by CLSI and EUCAST.[9][12][18]	Labor-intensive; susceptible to colistin binding to plasticware.[9][14]	High, when performed correctly with appropriate materials.
Broth Macrodilution (BMAD)	Reliable for MIC determination with excellent agreement with BMD.[21][22]	Can be cumbersome for testing large numbers of isolates.	High.[21][22]
Agar Dilution (AD)	Can test multiple isolates simultaneously.	Inconsistent results reported in the literature; lower essential agreement compared to BMD.[21][22][23]	Moderate to low; may not be reliable for all organisms.[21][22][23]
Disk Diffusion (DD)	Simple and low-cost.	Unreliable due to poor colistin diffusion in agar; high rates of false susceptibility.[11][13][16][17][24]	Not recommended.[10][12]
Gradient Diffusion (e.g., E-test)	Provides an MIC value.	Tends to underestimate MICs, leading to false susceptible results.[12][16][25]	Not recommended.[10][12]
Automated Systems (e.g., VITEK 2)	High throughput and automated reading.	Variable performance; can produce unreliable results and high error rates.[12][26]	Variable; requires careful validation.

## Experimental Protocols

## Broth Microdilution (BMD) Protocol for Colistin Susceptibility Testing (Reference Method)

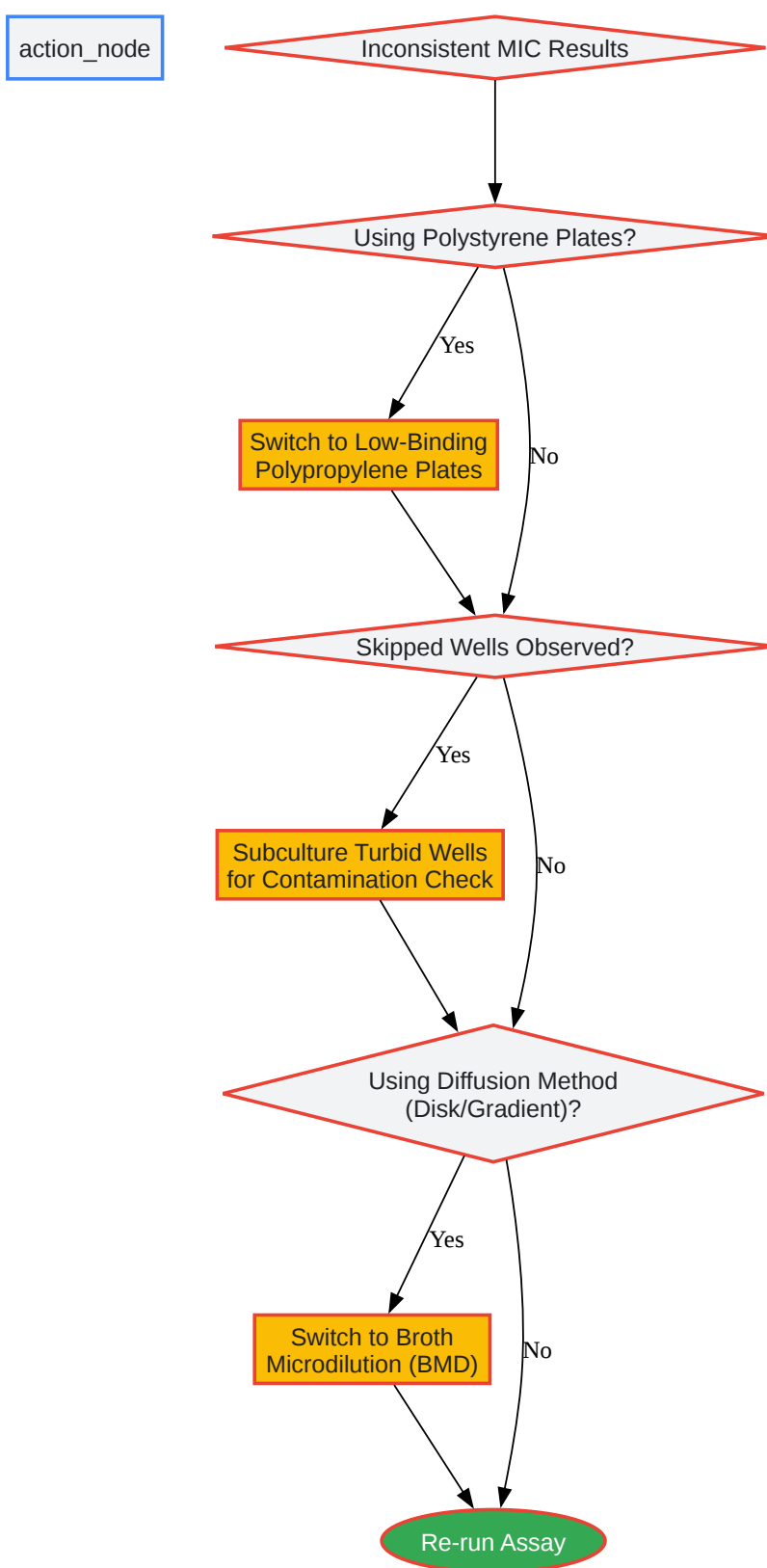
- Prepare Colistin Stock Solution: Dissolve colistin sulfate powder in sterile deionized water to create a stock solution of a known concentration (e.g., 1 mg/mL).
- Prepare Serial Dilutions:
  - Using low-protein-binding polypropylene tubes, perform serial twofold dilutions of the colistin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
  - Dispense 100  $\mu$ L of each colistin dilution into the wells of a low-protein-binding 96-well microtiter plate.
- Prepare Bacterial Inoculum:
  - From a fresh (18-24 hour) culture on a non-selective agar plate, suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard.
  - Dilute this suspension in CAMHB to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in the microtiter plate wells.
- Inoculate Microtiter Plate: Add 100  $\mu$ L of the diluted bacterial inoculum to each well containing the colistin dilutions. Include a growth control well (no colistin) and a sterility control well (no bacteria).
- Incubation: Incubate the plate at  $35 \pm 2^\circ\text{C}$  for 16-20 hours in ambient air.
- Reading Results: The MIC is the lowest concentration of colistin that completely inhibits visible bacterial growth.

## Visualizations



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Caption: Workflow for Broth Microdilution (BMD) Colistin Susceptibility Testing.



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Caption: Decision tree for troubleshooting inconsistent colistin susceptibility results.



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